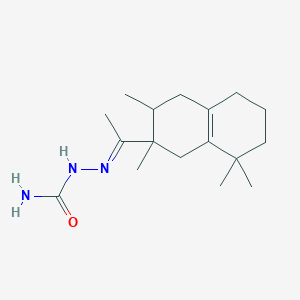
2-(9H-xanthen-9-yl)-1,3-cyclohexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(9H-xanthen-9-yl)-1,3-cyclohexanedione is a fluorescent dye that is widely used in scientific research. This dye is commonly referred to as DCM or Dicyanomethylene-4H-pyran. It is a highly versatile compound that has a wide range of applications in various fields of research. In
科学研究应用
DCM has a wide range of applications in various fields of scientific research. It is commonly used as a fluorescent probe for the detection of metal ions such as copper, zinc, and cadmium. It is also used as a pH indicator in biological systems. DCM is widely used in the study of protein-protein interactions, DNA sequencing, and cellular imaging. Its high quantum yield and photostability make it an excellent choice for fluorescence microscopy.
作用机制
The mechanism of action of DCM involves the absorption of light by the molecule, followed by the transfer of energy to nearby molecules. This process is known as fluorescence resonance energy transfer (FRET). The excited state of the molecule can then interact with other molecules, leading to changes in their behavior or function.
Biochemical and Physiological Effects:
DCM has been shown to have a low toxicity profile and is generally considered safe for use in laboratory experiments. It does not have any known drug interactions or side effects. However, it is important to note that DCM is not approved for human use and should not be used for diagnostic or therapeutic purposes.
实验室实验的优点和局限性
One of the main advantages of DCM is its high quantum yield and photostability, which make it an excellent choice for fluorescence microscopy. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of DCM is its sensitivity to pH changes, which can affect its fluorescent properties. It is also important to note that DCM is not suitable for all applications, and researchers should carefully consider its properties before using it in their experiments.
未来方向
There are several future directions for research involving DCM. One area of interest is the development of new fluorescent probes that are more selective and sensitive for specific molecules or ions. Another area of interest is the use of DCM in the development of new biosensors for medical diagnostics. Additionally, researchers are exploring the use of DCM in the study of cellular signaling pathways and the development of new cancer therapies.
Conclusion:
In conclusion, 2-(9H-xanthen-9-yl)-1,3-cyclohexanedione is a highly versatile compound that has a wide range of applications in various fields of scientific research. Its high quantum yield and photostability make it an excellent choice for fluorescence microscopy, while its low toxicity profile and ease of synthesis make it accessible to researchers. While there are limitations to its use, DCM remains a valuable tool for studying biological systems and has exciting potential for future research.
合成方法
The synthesis of DCM involves the reaction of malononitrile and cyclohexane-1,3-dione in the presence of a strong base such as sodium ethoxide. The reaction produces a yellow-orange powder that is highly fluorescent. The purity of the compound can be improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
2-(9H-xanthen-9-yl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c20-14-8-5-9-15(21)19(14)18-12-6-1-3-10-16(12)22-17-11-4-2-7-13(17)18/h1-4,6-7,10-11,18-19H,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBVDKIONWHKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-xanthen-9-yl)cyclohexane-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5807593.png)
![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5807596.png)
![3,4,8-trimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5807599.png)
![3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5807605.png)
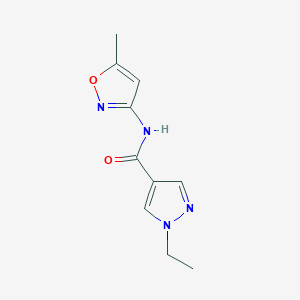
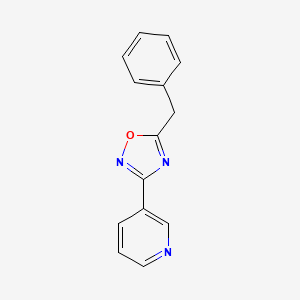
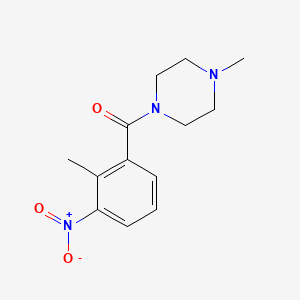
![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5807639.png)
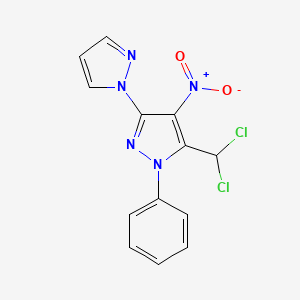
![2,2-dimethyl-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}propanamide](/img/structure/B5807661.png)
![N'-[(4-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5807681.png)


